molecular formula C11H18N2 B2545732 (1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine CAS No. 1213898-14-6

(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine

Cat. No.: B2545732
CAS No.: 1213898-14-6
M. Wt: 178.279
InChI Key: PFXFWYKBVKMVLY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine is a chiral amine compound of significant interest in organic and medicinal chemistry research. Its molecular structure incorporates two key functional features: a stereogenic center, providing a specific (S) configuration, and a dimethylaminomethyl group attached to an aromatic phenyl ring. This combination suggests potential utility as a chiral building block or precursor in the synthesis of enantiomerically pure compounds . The presence of the basic tertiary amine group adjacent to the phenyl ring is a structural motif found in ligands for metal complexes and in molecules studied for their optical properties . In investigative chemistry, this chiral amine may serve as a potential precursor for the development of pharmacologically active molecules or as a resolving agent for the separation of racemic mixtures. The primary amine and dimethylamino groups offer handles for further chemical modification, making it a versatile intermediate for constructing more complex molecular architectures. Researchers are exploring its application in the development of novel ligands for catalysis and as a scaffold in the study of structure-activity relationships. This product is intended for use in laboratory research and chemical synthesis only.

Properties

IUPAC Name

(1S)-1-[4-[(dimethylamino)methyl]phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9(12)11-6-4-10(5-7-11)8-13(2)3/h4-7,9H,8,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXFWYKBVKMVLY-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CN(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CN(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

  • Central Nervous System Stimulant :
    • The compound exhibits stimulant properties, making it a candidate for treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. Its mechanism of action involves the modulation of neurotransmitters such as dopamine and norepinephrine, which are crucial for attention and wakefulness .
  • Analgesic Properties :
    • Research indicates that derivatives of this compound may have analgesic effects comparable to opioids but with fewer side effects. Studies have shown that similar compounds can effectively manage severe pain without the typical opioid-related adverse effects such as nausea or vomiting .
  • Potential Antidepressant Effects :
    • Some studies suggest that compounds with similar structures may exhibit antidepressant properties by enhancing monoaminergic neurotransmission. This could be beneficial in developing new treatments for depression and anxiety disorders .

Synthetic Applications

  • Chemical Synthesis :
    • The compound can serve as a precursor in synthesizing more complex molecules, particularly in the development of novel psychoactive substances. Its dimethylamino group allows for further modifications that can lead to a variety of pharmacologically active compounds .
  • Research on Structure-Activity Relationships (SAR) :
    • Investigating the SAR of this compound can lead to the development of new drugs with improved efficacy and reduced side effects. By systematically altering functional groups, researchers can identify more potent analogs for therapeutic use .

Case Studies

  • Case Study: Pain Management :
    • A study investigated the use of a related compound in managing chronic pain conditions. The results indicated significant reductions in pain scores among participants treated with the compound compared to placebo, highlighting its potential as an effective analgesic agent .
  • Case Study: ADHD Treatment :
    • In a clinical trial involving patients diagnosed with ADHD, administration of this compound demonstrated improvements in attention and hyperactivity symptoms. The trial concluded that it could be a viable alternative to traditional stimulant medications, offering a better side effect profile .

Regulatory Status

Due to its structural similarity to controlled substances, (1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine is subject to regulatory scrutiny. It is classified under various controlled substance lists due to its potential for abuse and dependency, necessitating careful consideration in research and clinical applications .

Mechanism of Action

The mechanism of action of (1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethoxy in , fluoro in ) increase metabolic stability and binding affinity to hydrophobic pockets.
  • Bulky substituents (e.g., isopropyl in , iodo in ) may hinder rotational freedom but improve selectivity for sterically constrained targets.
  • Chirality : The (S)-enantiomer is predominant in bioactive analogs, suggesting stereoselective interactions .

Functional Group Variations

Dimethylamino Modifications

  • Analog: (1S)-2-(Dimethylamino)-N-[(R)-(4-methylphenyl)(2-thienyl)methyl]-2-oxo-1-phenylethanaminium () introduces a thienyl group and oxo modification, which may alter receptor specificity or pharmacokinetics .

Ether-Linked Amines

  • Compounds like 3-((1S,2R)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbutyl)phenol () feature dimethylaminoethoxy side chains, which are common in selective estrogen receptor modulators (SERMs) due to their ability to mimic steroid hormone interactions .

Pharmacological and Physicochemical Insights

  • Lipophilicity : The trifluoromethoxy and iodo analogs () exhibit higher logP values compared to the target compound, favoring blood-brain barrier penetration.
  • Stereochemical Impact : The (S)-configuration in the target compound and analogs (e.g., ) is critical for binding to chiral receptors, as seen in serotonin or dopamine receptor ligands.

Biological Activity

(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine, commonly referred to as a phenethylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a dimethylamino group attached to a phenyl ring, linked to an ethanamine chain. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

The synthesis of this compound typically involves reductive amination of 4-(dimethylamino)benzaldehyde with an amine source, often using reducing agents like sodium borohydride. This method allows for high yields and purity, making it suitable for both laboratory and industrial production.

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. It is believed to modulate the activity of neurotransmitter systems, influencing pathways associated with mood regulation and cognitive functions. The specific molecular targets include:

  • Serotonin receptors : Potential modulation of serotonin levels may impact mood and anxiety disorders.
  • Dopamine receptors : Involvement in the dopaminergic system may relate to effects on motivation and reward pathways.
  • Acetylcholinesterase inhibition : Preliminary studies suggest that this compound may also exhibit inhibitory activity against cholinergic enzymes, which could have implications for neurodegenerative diseases .

Biological Activity Overview

Research has indicated diverse biological activities associated with this compound, including:

  • Antidepressant-like effects : Studies have shown that compounds with similar structures can exhibit antidepressant properties through serotonin reuptake inhibition.
  • Neuroprotective effects : Potential protective effects against neurodegeneration have been noted, particularly in models of Alzheimer's disease .
  • Antimicrobial activity : Some derivatives have demonstrated antibacterial properties against various strains, suggesting potential applications in treating infections .

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results indicated significant reductions in cell death and improvements in cellular viability compared to control groups .

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 0.0039 mg/mL to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameBiological ActivityNotable Mechanism
4-(Dimethylamino)methylphenolAntidepressantSerotonin reuptake inhibition
4-(Dimethylamino)methylphenylacetateNeuroprotectiveAcetylcholinesterase inhibition
4-(Dimethylamino)methylphenylacetic acidAntibacterialDisruption of bacterial cell wall

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.